molecular formula C9H20N4O4 B1674980 L-NMMA acetate CAS No. 53308-83-1

L-NMMA acetate

Cat. No.: B1674980
CAS No.: 53308-83-1
M. Wt: 248.28 g/mol
InChI Key: IKPNWIGTWUZCKM-JEDNCBNOSA-N
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Description

Biochemical Analysis

Biochemical Properties

L-NMMA acetate plays a significant role in biochemical reactions by inhibiting nitric oxide synthases (NOS), including NOS1, NOS2, and NOS3 . It interacts with these enzymes and inhibits their activity, affecting the production of nitric oxide, a critical molecule involved in various physiological processes .

Cellular Effects

The inhibition of NOS by this compound impacts various types of cells and cellular processes. It influences cell function by modulating nitric oxide production, which can affect cell signaling pathways, gene expression, and cellular metabolism . For instance, in macrophages, this compound inhibits the release of nitrite and nitrate derived from L-arginine .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with NOS enzymes. By inhibiting these enzymes, it reduces the production of nitric oxide, thereby affecting downstream signaling pathways . This can lead to changes in gene expression and impact various cellular functions .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. For instance, it has been shown to increase blood pressure in guinea-pigs and rabbits

Metabolic Pathways

This compound is involved in the L-arginine:nitric oxide pathway. It interacts with NOS enzymes, which are part of this metabolic pathway . The inhibition of these enzymes by this compound can affect the production of nitric oxide and potentially influence metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tilarginine acetate can be synthesized through the methylation of L-arginine. The process involves the reaction of L-arginine with methyl iodide in the presence of a base, such as sodium hydroxide, to form N(G)-methyl-L-arginine. This intermediate is then reacted with acetic acid to produce tilarginine acetate .

Industrial Production Methods

The industrial production of tilarginine acetate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is typically purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Tilarginine acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    L-NMMA (N(G)-monomethyl-L-arginine): Another non-selective NOS inhibitor.

    L-NAME (N(G)-nitro-L-arginine methyl ester): A more selective NOS inhibitor.

    Aminoguanidine: An inhibitor of inducible NOS (iNOS).

Uniqueness

Tilarginine acetate is unique due to its non-selective inhibition of all NOS isoforms (NOS1, NOS2, and NOS3). This broad-spectrum inhibition makes it a valuable tool in research for studying the overall effects of NO inhibition in various physiological and pathological conditions .

Properties

IUPAC Name

acetic acid;(2S)-2-amino-5-[(N'-methylcarbamimidoyl)amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N4O2.C2H4O2/c1-10-7(9)11-4-2-3-5(8)6(12)13;1-2(3)4/h5H,2-4,8H2,1H3,(H,12,13)(H3,9,10,11);1H3,(H,3,4)/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKPNWIGTWUZCKM-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CN=C(N)NCCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O.CN=C(N)NCCC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7045780
Record name Tilarginine acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7045780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53308-83-1
Record name Tilarginine acetate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053308831
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tilarginine acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7045780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TILARGININE ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2FL3530AF2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-NMMA acetate
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L-NMMA acetate
Reactant of Route 3
L-NMMA acetate
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L-NMMA acetate
Reactant of Route 5
L-NMMA acetate
Reactant of Route 6
L-NMMA acetate

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